molecular formula C16H14N4O4 B14927218 N-ethyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927218
M. Wt: 326.31 g/mol
InChI Key: FOCQSYJRPSURQR-UHFFFAOYSA-N
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Description

N~4~-ETHYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-ETHYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the isoxazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N~4~-ETHYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-ETHYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N~4~-METHYL-3-ETHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-ETHYL-3-METHYL-6-(4-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness: N4-ETHYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrophenyl group and the presence of both ethyl and methyl groups contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-ethyl-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H14N4O4/c1-3-17-15(21)12-8-13(18-16-14(12)9(2)19-24-16)10-5-4-6-11(7-10)20(22)23/h4-8H,3H2,1-2H3,(H,17,21)

InChI Key

FOCQSYJRPSURQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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